molecular formula C15H17N5O2S2 B2546238 4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2309222-97-5

4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2546238
CAS No.: 2309222-97-5
M. Wt: 363.45
InChI Key: HZUQFSMFRUSYNH-UHFFFAOYSA-N
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Description

4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-19-9-12(8-16-19)11-4-3-7-20(10-11)24(21,22)14-6-2-5-13-15(14)18-23-17-13/h2,5-6,8-9,11H,3-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUQFSMFRUSYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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